5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene
Overview
Description
5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene is a useful research compound. Its molecular formula is C7H2BrCl2F3O and its molecular weight is 309.89 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Halogenated benzene derivatives are pivotal in organic synthesis, serving as intermediates for constructing more complex molecules. The chemoselectivity of cobalt-catalyzed carbonylation highlights a platform for synthesizing various fluorobenzoic acid derivatives from halogenated benzenes, emphasizing the role of such compounds in obtaining fluorinated organic products (Boyarskiy et al., 2010). This method showcases the utility of halogenated benzenes in accessing a wide array of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science
In materials science, the synthesis and mesomorphic properties of novel star-shaped mesogens based on halogenated benzene cores are explored for their potential applications in liquid crystal technologies. Such compounds, including those with halogen substituents, exhibit mesophase behavior, indicating their utility in designing new materials with specific optical and electronic properties (Yeap et al., 2013).
Analytical and Physical Chemistry
The study of vibrational spectra of halobenzene cations, including those substituted with fluorine, chlorine, and bromine, via mass-analyzed threshold ionization spectrometry, underscores the importance of halogenated benzenes in understanding molecular ionization and fragmentation processes. This knowledge is crucial for applications in mass spectrometry, where precise identification of molecular ions is required (Kwon et al., 2002).
Photophysical Applications
The photofragmentation of halogenated benzenes, such as bromo-fluorobenzenes, investigated using translational spectroscopy, provides insights into the dynamics of molecular dissociation under UV irradiation. These studies are fundamental for understanding the photostability and photodegradation pathways of organic molecules in environmental and material contexts (Gu et al., 2001).
Properties
IUPAC Name |
5-bromo-1-chloro-2-[chloro(difluoro)methoxy]-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(11)2-3)14-7(10,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRRKAUXVGJXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856561 | |
Record name | 5-Bromo-1-chloro-2-[chloro(difluoro)methoxy]-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-50-0 | |
Record name | 5-Bromo-1-chloro-2-[chloro(difluoro)methoxy]-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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